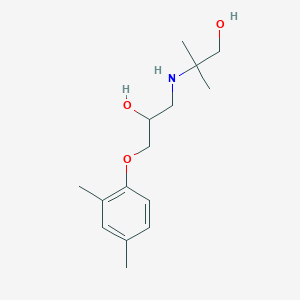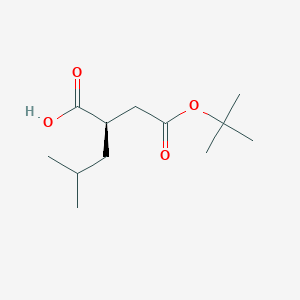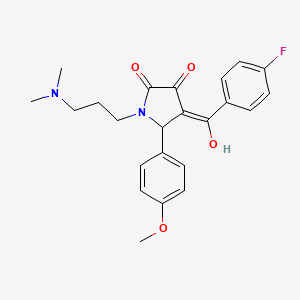![molecular formula C12H17ClN2O B2738898 1-[3-(Piperazin-1-yl)phenyl]ethan-1-one hydrochloride CAS No. 1417638-48-2](/img/structure/B2738898.png)
1-[3-(Piperazin-1-yl)phenyl]ethan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[3-(Piperazin-1-yl)phenyl]ethan-1-one hydrochloride” is a chemical compound with the CAS Number: 502653-18-1 . It has a molecular weight of 240.73 . The compound is stored in a refrigerator and it appears as a white to yellow powder or crystals .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H16N2O.ClH/c15-12(14-8-6-13-7-9-14)10-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a white to yellow powder or crystals . It has a molecular weight of 240.73 . The compound is stored in a refrigerator .Aplicaciones Científicas De Investigación
Antitumor Activity
A series of 1,2,4-triazine derivatives bearing piperazine amide moiety, including compounds related to "1-[3-(Piperazin-1-yl)phenyl]ethan-1-one hydrochloride," have been synthesized and investigated for their potential anticancer activities. These compounds showed promising antiproliferative effects against MCF-7 breast cancer cells, with certain derivatives demonstrating significant activity compared to cisplatin, a well-known anticancer drug (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Synthesis and Pharmacological Evaluation
Novel derivatives of "this compound" have been synthesized and evaluated for their pharmacological properties. These studies have explored various biological activities, including antidepressant and antianxiety effects, demonstrating the compound's potential as a basis for developing new therapeutic agents (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Antimicrobial and Antibacterial Properties
Research has also focused on the antimicrobial and antibacterial properties of piperazine derivatives. These compounds have been found to exhibit significant activity against various microbial strains, highlighting their potential for developing new antimicrobial agents. The synthesis of these derivatives employs various strategies to enhance their biological activity and selectivity (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Electrochemical Synthesis
Electrochemical methods have been applied to synthesize new phenylpiperazine derivatives, including structures similar to "this compound." These methods offer an environmentally friendly and efficient approach to generating compounds with potential pharmacological activities (Nematollahi & Amani, 2011).
Antipsychotic Activity
Some biphenyl moiety-linked aryl piperazine derivatives have been evaluated for their antipsychotic activity. These compounds exhibit significant anti-dopaminergic and anti-serotonergic activity, suggesting their utility in developing new treatments for psychiatric disorders (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).
Safety and Hazards
Direcciones Futuras
The future directions for “1-[3-(Piperazin-1-yl)phenyl]ethan-1-one hydrochloride” and similar compounds could involve further exploration of their synthesis methods and potential applications in pharmaceuticals, given the wide range of biological and pharmaceutical activity of piperazine derivatives .
Propiedades
IUPAC Name |
1-(3-piperazin-1-ylphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-10(15)11-3-2-4-12(9-11)14-7-5-13-6-8-14;/h2-4,9,13H,5-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDNAKNLLAXFIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2738818.png)
![2-[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2738821.png)
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5,5,5-trifluoropentanoic acid](/img/structure/B2738822.png)
![1-[3-(3-Methyl-1-phenylpyrazol-4-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2738823.png)
![N-(3-chloro-4-methylphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2738825.png)



![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2738831.png)


![N-(4-chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2738836.png)